molecular formula C18H18N2S B2488948 4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide CAS No. 478046-30-9

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Cat. No.: B2488948
CAS No.: 478046-30-9
M. Wt: 294.42
InChI Key: IUNURSMEOCMLOG-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazole derivatives, which are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles . Nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, affords the desired product in varying yields depending on the coupling partners .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. These methods often utilize cost-effective reagents and catalysts to ensure economic viability.

Chemical Reactions Analysis

Types of Reactions

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)phenol: Known for its antimicrobial properties.

    4,5-diphenyl-1H-imidazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    2-(4,5-diphenyl-1H-imidazol-2-yl)phenol: Investigated for its potential as a therapeutic agent.

Uniqueness

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide stands out due to its unique combination of an ethylbenzyl group and a phenyl-imidazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-ethylphenyl)methylsulfanyl]-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-2-15-8-10-16(11-9-15)14-21-18-19-12-13-20(18)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNURSMEOCMLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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